
Hedaquinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hedaquinium is a quaternary ammonium compound known for its antimicrobial properties. It is particularly effective against a variety of bacteria and fungi, making it a valuable agent in both medical and industrial applications . This compound chloride, the most common form, has the molecular formula C34H46N2Cl2 and is often used in research and clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hedaquinium can be synthesized through a series of chemical reactions involving the quaternization of a suitable amine precursor. The process typically involves the reaction of a long-chain alkyl halide with a tertiary amine under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform or dichloromethane, at elevated temperatures to facilitate the formation of the quaternary ammonium compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in a stable form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Hedaquinium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation of this compound may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds .
Scientific Research Applications
Hedaquinium has a wide range of scientific research applications, including:
Mechanism of Action
Hedaquinium exerts its effects primarily through its interaction with microbial cell membranes. The quaternary ammonium structure allows it to disrupt the lipid bilayer of bacterial and fungal cells, leading to cell lysis and death . This mechanism involves the binding of this compound to the negatively charged components of the cell membrane, causing structural damage and increased permeability .
Comparison with Similar Compounds
Similar Compounds
Hedaquinium is often compared with other quaternary ammonium compounds such as dequalinium and benzalkonium chloride . These compounds share similar antimicrobial properties but differ in their specific chemical structures and applications.
Uniqueness
This compound is unique in its high efficacy against a broad spectrum of microorganisms, including resistant strains of bacteria and fungi . Its ability to remain effective in the presence of organic matter and its stability under various conditions make it a valuable compound in both research and practical applications .
Conclusion
This compound is a versatile and potent antimicrobial agent with significant applications in chemistry, biology, medicine, and industry. Its unique properties and effectiveness against a wide range of microorganisms make it an important compound for scientific research and practical use.
Properties
CAS No. |
687601-03-2 |
|---|---|
Molecular Formula |
C34H46N2+2 |
Molecular Weight |
482.7 g/mol |
IUPAC Name |
2-(16-isoquinolin-2-ium-2-ylhexadecyl)isoquinolin-2-ium |
InChI |
InChI=1S/C34H46N2/c1(3-5-7-9-11-17-25-35-27-23-31-19-13-15-21-33(31)29-35)2-4-6-8-10-12-18-26-36-28-24-32-20-14-16-22-34(32)30-36/h13-16,19-24,27-30H,1-12,17-18,25-26H2/q+2 |
InChI Key |
BKNJRWQHBQLPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CCCCCCCCCCCCCCCC[N+]3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


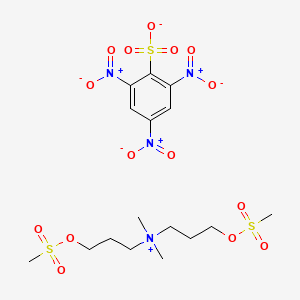
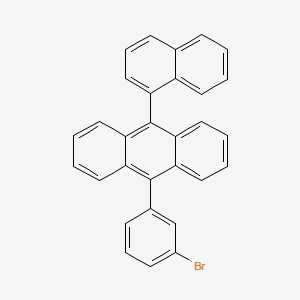
![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
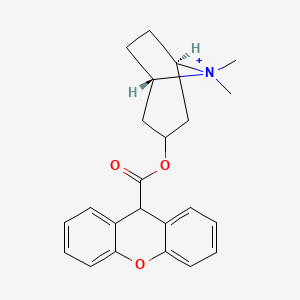
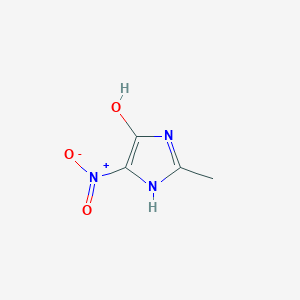

![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)
![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
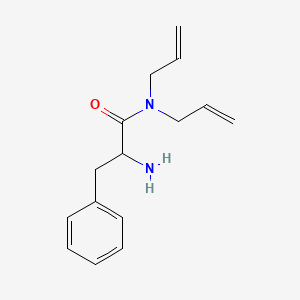


![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
![(3R)-4-(6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methyl-1-piperazinecarboxamide](/img/structure/B12816751.png)
